3-Chloroanisole

Übersicht

Beschreibung

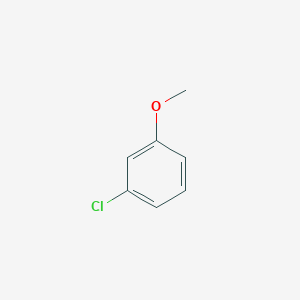

It is a colorless to almost colorless liquid characterized by its chlorine and methoxy functional groups . This compound is widely used in various industries due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Chloroanisole can be synthesized through several methods. One common method involves the reaction of anisole with thionyl chloride in the presence of a catalyst such as aluminum chloride. This reaction takes place at a temperature of 70-80°C and produces this compound and hydrogen chloride gas . Another method involves the one-step preparation from the corresponding 3-substituted nitrobenzene .

Industrial Production Methods: In industrial settings, this compound is often produced using large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters are crucial for efficient production.

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution

The methoxy group activates the aromatic ring toward electrophilic attack at ortho and para positions, while the chlorine atom exerts a weaker deactivating effect. This competition directs substitution patterns:

Key Finding : In acid-catalyzed chlorination, the isomer ratio (2- vs. 4-substituted products) depends on the strength of the catalyzing acid, with stronger acids favoring para substitution due to transition-state stabilization .

Radical-Induced Reactions

3-Chloroanisole reacts with sulfate radicals (SO₄˙⁻), forming stabilized intermediates:

| Radical Source | Conditions | Observed Intermediates | Rate Constant (dm³·mol⁻¹·s⁻¹) | Reference |

|---|---|---|---|---|

| SO₄˙⁻ | Aqueous solution, 25°C | Radical cation (λmax = 290 nm), Phenoxyl radical (λmax = 475 nm) | 1.0 × 10¹⁰ |

Mechanism :

-

SO₄˙⁻ abstracts an electron, generating a radical cation stabilized by resonance between the methoxy and chlorine groups.

-

Unlike other chlorobenzenes, hydrolysis to hydroxyl adducts is suppressed, favoring phenoxyl radical formation .

Nucleophilic Substitution

The chlorine atom undergoes displacement under catalytic conditions:

| Substrate | Nucleophile | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| This compound | Methoxide (CH₃O⁻) | CuCl (5 mol%) | DMF, 120°C, 12 hrs | 3-Methoxytoluene | 57–91% |

Key Insight : Copper salts enhance reactivity by polarizing the C–Cl bond, facilitating methoxide attack. This method is scalable for industrial synthesis .

Oxidation and Degradation Pathways

This compound resists hydrolysis but degrades under oxidative stress:

| Condition | Reagents/Conditions | Degradation Products | Extent of Degradation | Reference |

|---|---|---|---|---|

| Oxidative | 3% H₂O₂, 25°C, 3 hrs | Unspecified impurities (GC-detected) | ~10% | |

| Thermal | 60°C, 3 days | Dechlorinated byproducts | ~9% |

Stability Notes :

Reduction Reactions

Limited direct data exists, but analogous chlorobenzenes suggest potential pathways:

| Reducing Agent | Conditions | Expected Product | Hypothetical Pathway |

|---|---|---|---|

| H₂, Pd/C | High pressure | 3-Methoxytoluene | Catalytic hydrogenolysis of C–Cl bond. |

Caution : Methoxy groups may undergo competitive reduction under harsh conditions.

Wissenschaftliche Forschungsanwendungen

Pharmaceuticals

3-Chloroanisole serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

- Antihistamines : Used in the production of drugs that alleviate allergic reactions.

- Antifungal Agents : Acts as a precursor in the synthesis of antifungal medications.

- Anti-inflammatory Drugs : Utilized in the formulation of drugs that reduce inflammation.

Perfumery and Fragrance

Due to its pleasant floral scent, this compound is widely used in the fragrance industry:

- Perfumes and Soaps : It is incorporated into various cosmetic products to impart a floral note.

- Aromatherapy Products : Its sweet aroma makes it suitable for use in essential oils and aromatherapy blends.

Agrochemicals

In agriculture, this compound is used as an intermediate for synthesizing:

- Herbicides : It plays a role in the development of selective herbicides that target specific weeds.

- Insecticides and Fungicides : Employed in the formulation of chemical agents designed to protect crops from pests and diseases.

Environmental Science

Research has demonstrated that chloroanisoles, including this compound, can contribute to indoor air quality issues:

- Indoor Pollutants : Studies indicate that chloroanisoles are formed from microbial metabolism of chlorophenols found in wood preservatives. They can create musty odors in buildings, leading to health complaints among occupants .

- Odor Detection Studies : Research has shown that this compound can be detected at low concentrations (as low as 3 ng/m³) by individuals, indicating its potential impact on indoor air quality .

Case Study 1: Analytical Methods for Detection

A study focused on developing analytical methods for detecting chloroanisoles in red wine demonstrated the effectiveness of solid-phase microextraction coupled with gas chromatography-mass spectrometry (GC-MS). This method allowed for the quantification of low concentrations of chloroanisoles in wine samples, addressing concerns over contamination from treated wood pallets .

Case Study 2: Health Impact Assessments

Research conducted in Sweden evaluated the presence of chloroanisoles in buildings with indoor air quality problems. The study found significant levels of these compounds, linking them to mold odor and associated health effects among residents . This highlights the importance of monitoring and managing indoor air quality.

Wirkmechanismus

The mechanism of action of 3-Chloroanisole involves its ability to undergo various chemical transformations due to the presence of the chlorine and methoxy groups. These functional groups allow it to participate in substitution and coupling reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications it is used for.

Vergleich Mit ähnlichen Verbindungen

- 2-Chloroanisole

- 4-Chloroanisole

- 3-Bromoanisole

- 3-Chlorophenol

Comparison: 3-Chloroanisole is unique due to the position of the chlorine and methoxy groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. For example, 2-Chloroanisole and 4-Chloroanisole have different substitution patterns, leading to variations in their chemical behavior and applications .

Biologische Aktivität

3-Chloroanisole (3-CA) is an organic compound that has garnered attention for its various biological activities, particularly in the fields of microbiology and environmental science. Its chemical structure includes a chlorine atom substituted at the meta position of the anisole ring, which influences its biological properties significantly.

- Chemical Formula : CHClO

- Molecular Weight : 142.58 g/mol

- Boiling Point : 193 °C

- Density : 1.164 g/mL at 25 °C

This compound is primarily used in research and industrial applications, including as a precursor in organic synthesis and as a potential antibacterial agent.

Antimicrobial Properties

Research indicates that this compound exhibits notable antibacterial activity, particularly against Gram-positive bacteria. A study highlighted its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 0.30 to 0.78 μM for various analogues containing the 3-chloro group . The presence of the chlorine atom at the meta position enhances its antibacterial potency compared to other halogenated anisoles.

Table 1: Antibacterial Activity of this compound Analogues

| Compound | Target Bacteria | MIC (μM) |

|---|---|---|

| HP 29 | MRSA | 0.075 |

| HP 21 | MRSA | 0.30–0.78 |

| HP 34 | Mycobacterium tuberculosis | 0.80 |

The studies suggest that compounds with a chlorine atom significantly improve the structure-activity relationship (SAR), making them more effective against a range of bacterial pathogens .

Environmental Impact

This compound has been implicated in indoor air quality issues, particularly related to mold odors. It is formed through microbial metabolism of chlorophenols used in wood preservatives, contributing to adverse health effects through olfactory irritation and potential stress-related symptoms . The concentrations found in indoor environments are typically below levels considered harmful but can lead to significant malodor, affecting perceived air quality.

Table 2: Assessment of Chloroanisoles in Indoor Environments

| Parameter | Measurement |

|---|---|

| Median Air Levels | <15 ng/m³ |

| Common Sources | Mold, Wood Preservatives |

| Health Implications | Odor-related stress |

Case Studies

- Antibacterial Efficacy Against MRSA : A study demonstrated that HP analogues containing the 3-chloro group showed enhanced antibacterial activity against MRSA strains, highlighting their potential as therapeutic agents .

- Indoor Air Quality Investigation in Sweden : Research conducted on buildings from the mid-20th century revealed that chloroanisoles were prevalent due to historical use of chlorophenol-based preservatives. The study assessed their impact on indoor air quality and associated health risks, concluding that while not directly harmful at low concentrations, they contribute to malodor and stress-related health issues .

Eigenschaften

IUPAC Name |

1-chloro-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKILTJWFRTXGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062667 | |

| Record name | Benzene, 1-chloro-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2845-89-8 | |

| Record name | 3-Chloroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2845-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-3-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002845898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-chloro-3-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-chloro-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.